![molecular formula C16H16N2O3S B5666324 N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)
N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA) is a chemical compound synthesized through reactions involving acryloyl chloride and sulfanilamide. It has been studied for various applications due to its unique chemical structure and properties.
Synthesis Analysis
ASPAA is synthesized through the reaction of acryloyl chloride with sulfanilamide. The reaction conditions are optimized to achieve higher yields. For example, in one synthesis method, sulfanilamide is reacted with acryloyl chloride in specific molar ratios and precipitated in methanol/water under controlled temperature conditions (W. Zhi-xue, 2004), (W. Zhi-xue, 2005).
Molecular Structure Analysis
The molecular structure of ASPAA and its derivatives have been confirmed using techniques like 1H NMR and IR spectroscopy, along with elemental analysis. These methods help in verifying the chemical structure and composition of the synthesized compound.
Chemical Reactions and Properties
ASPAA undergoes various chemical reactions, forming copolymers when copolymerized with acrylonitrile (AN) and methyl methacrylate (MMA). The reactivity ratios of these copolymerization systems have been studied, indicating its reactivity and potential for forming different polymeric structures (W. Zhi-xue, 2004).
Physical Properties Analysis
The physical properties of ASPAA include its behavior in different states and conditions. For instance, its copolymers with acrylonitrile have been investigated for their glass transition temperatures and molecular weight, which are crucial for understanding its physical behavior in various applications (An-ran Wang et al., 2010).
Mechanism of Action
The mechanism of action of “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” is not specified in the available resources. However, similar compounds may interact with various biological targets .
Safety and Hazards
The safety and hazards associated with “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” are not specified in the available resources. However, similar compounds may have certain safety considerations .
Future Directions
The future directions for the study and application of “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” are not specified in the available resources. However, similar compounds are often used in research and could have potential applications in various fields .
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)6-11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-11H,1H3,(H,18,19)(H2,17,20,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLJBXBTGDTJR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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